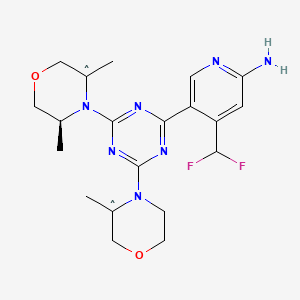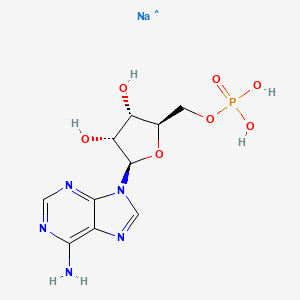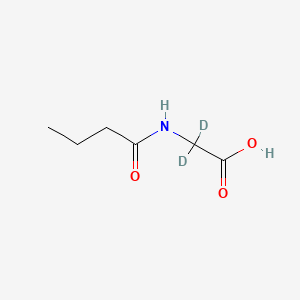amine CAS No. 1856098-92-4](/img/structure/B12350032.png)
[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the cyclocondensation of hydrazine with a carbonyl system . This method is commonly used for the preparation of pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete cyclization.
Chemical Reactions Analysis
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine can be compared to other pyrazole derivatives, such as:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound is used in Suzuki-Miyaura cross-coupling reactions.
3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-1-yl)benzamide): Known for its role as an HSP90 inhibitor.
These comparisons highlight the unique structural features and applications of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine, making it a valuable compound in various scientific fields.
Properties
CAS No. |
1856098-92-4 |
|---|---|
Molecular Formula |
C11H22ClN3O |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
2-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H21N3O.ClH/c1-9(2)14-8-11(10(3)13-14)7-12-5-6-15-4;/h8-9,12H,5-7H2,1-4H3;1H |
InChI Key |
KZEALBSJWIYISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCOC)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)



![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)





![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
